oxalic acid;N-(1-phenylethyl)piperidine-4-carboxamide
Overview
Description
Oxalic acid;N-(1-phenylethyl)piperidine-4-carboxamide is a compound that combines the properties of oxalic acid and a piperidine derivative. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-(1-phenylethyl)piperidine-4-carboxamide typically involves the reaction of oxalic acid with N-(1-phenylethyl)piperidine-4-carboxamide under controlled conditions. One common method involves the use of palladium and rhodium hydrogenation to achieve the desired product . The reaction conditions often include the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-(1-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The piperidine ring allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Palladium or rhodium catalysts in hydrogenation reactions.
Substitution: Electrophiles like alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Oxalic acid;N-(1-phenylethyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of oxalic acid;N-(1-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological targets, including enzymes and receptors . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with antiproliferative effects.
Matrine: Known for its antimetastatic effects.
Uniqueness
Oxalic acid;N-(1-phenylethyl)piperidine-4-carboxamide is unique due to its combination of oxalic acid and a piperidine derivative, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
oxalic acid;N-(1-phenylethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.C2H2O4/c1-11(12-5-3-2-4-6-12)16-14(17)13-7-9-15-10-8-13;3-1(4)2(5)6/h2-6,11,13,15H,7-10H2,1H3,(H,16,17);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYQCPLSUWBDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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